2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C14H11ClN2O |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
InChI-Schlüssel |
HZURJTFCXSQOJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Cyclization Using 2-Aminopyridine Derivatives and α-Haloketones
A common approach to synthesize imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine derivatives with α-haloketones bearing the desired substituents. For 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine, the key steps would be:
- Use of 6-methoxy-2-aminopyridine as the starting amine to introduce the methoxy group at the 6-position.
- Reaction with 3-chlorophenacyl bromide or chloride (an α-haloketone with a 3-chlorophenyl substituent) to form the imidazo[1,2-a]pyridine ring via nucleophilic substitution and cyclization.
This method can be performed under catalyst- and solvent-free conditions or in solvents such as ethanol or toluene, often with heating to promote cyclization. Yields reported for similar compounds under catalyst-free conditions are high, typically above 80-90% with short reaction times (5-20 minutes).
Lewis Acid Catalyzed Conjugate Addition
Recent advances include highly enantioselective Lewis acid catalyzed conjugate addition protocols, which allow the formation of 2-arylimidazo[1,2-a]pyridines with high yields and enantiomeric purity. Using chiral rhodium(III) complexes as catalysts, the reaction proceeds in green solvents like ethanol, providing excellent yields (~97-99%) and enantiomeric ratios >99:1.
While this method is more applicable to chiral derivatives, it demonstrates the potential for selective functionalization at the 2-position with aryl groups such as 3-chlorophenyl.
Formylation and Subsequent Functional Group Transformation
Another approach involves the formylation of 2-(3-chlorophenyl)imidazo[1,2-a]pyridine derivatives at the 3-position using reagents like phosphorus oxychloride (POCl3) in DMF at low temperatures, followed by heating. This introduces aldehyde functionality, which can be further transformed to introduce methoxy or other substituents at the 6-position through subsequent synthetic steps.
Multi-step Synthesis via Imidazo[1,2-a]pyridine-3-acetamides
A patented process describes the preparation of imidazo[1,2-a]pyridine-3-acetamides via reaction of substituted imidazo[1,2-a]pyridines with N,N-dimethylglyoxylamide hemi-hydrate in solvents like methyl isobutyl ketone, followed by reduction with phosphorus tribromide and hydrolysis to yield the acetamide. Although this method is demonstrated for 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine derivatives, similar conditions could be adapted for 6-methoxy and 3-chlorophenyl substituted analogs.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct cyclization of 6-methoxy-2-aminopyridine with 3-chlorophenacyl halide | 6-Methoxy-2-aminopyridine, 3-chlorophenacyl bromide | Heating, solvent-free or ethanol, 5-20 min | 80-95 (estimated) | Simple, high yield, catalyst-free |
| Lewis acid catalyzed conjugate addition | 2-Arylimidazo[1,2-a]pyridines, α,β-unsaturated ketones | Chiral Rh(III) catalyst, ethanol, room temp, 3-4 h | 97-99 | High enantioselectivity, complex catalyst |
| POCl3 formylation of 2-(3-chlorophenyl)imidazo[1,2-a]pyridine | 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine | POCl3/DMF, 0-80°C, 2-5 h | 71-85 | Introduces aldehyde for further modification |
| Reaction with N,N-dimethylglyoxylamide and PBr3 reduction | Substituted imidazo[1,2-a]pyridine | Methyl isobutyl ketone, 60-80°C, PBr3 | 68 (for similar compound) | Multi-step, adaptable for acetamides |
Detailed Research Outcomes
- Catalyst- and solvent-free syntheses of imidazo[1,2-a]pyridines show rapid reaction times and good yields, supporting green chemistry principles.
- Lewis acid catalysis enables enantioselective synthesis with excellent stereocontrol, useful for chiral analogs.
- Formylation using POCl3 in DMF is an effective method to functionalize the imidazo[1,2-a]pyridine core, enabling further derivatization.
- The patented method involving N,N-dimethylglyoxylamide and phosphorus tribromide reduction provides a route to acetamide derivatives, which could be adapted for methoxy-substituted analogs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine and its analogs:
Key Observations:
Substituent Position Effects: The 3-chlorophenyl group at position 2 in the target compound may confer distinct electronic and steric properties compared to 2- or 4-chlorophenyl analogs. Methoxy vs. Chloro/Methyl at Position 6: The methoxy group in the target compound likely enhances solubility relative to chloro or methyl substituents, as evidenced by solubility optimization strategies in nitroimidazopyridines .
Pharmacological Implications: The presence of a 3-chlorophenyl moiety aligns with allosteric modulators like fenobam (N-(3-chlorophenyl)-3-[(2E)-1-methyl-4-oxoimidazo[1,2-a]pyridin-2-ylidene]urea), which targets metabotropic glutamate receptors (mGlu5) . Acetamide-functionalized derivatives (e.g., CAS 82626-73-1) demonstrate how additional substituents (e.g., acetamide at position 3) can modulate binding affinity and selectivity in kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis may parallel routes for 2-aryl-substituted imidazopyridines, such as iodine-mediated cyclization (e.g., 2-(thiophen-2-yl) analogs ) or palladium-catalyzed cross-coupling (e.g., pyridinylboronic acid reactions ).
Q & A
Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine?
The synthesis typically involves multi-step protocols:
- Bromination : Initial bromination of acetylfuran derivatives using reagents like N-bromosuccinimide (NBS) to introduce halogens .
- Cyclocondensation : Formation of the imidazo[1,2-a]pyridine core via condensation between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., dichloroacetone) under refluxing conditions .
- Functionalization : Introduction of the 3-chlorophenyl and methoxy groups via Suzuki coupling or nucleophilic substitution, followed by purification using column chromatography . Key characterization techniques include H/C NMR, HRMS, and IR spectroscopy to confirm structural integrity.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For imidazo[1,2-a]pyridine derivatives:
- Crystallization is achieved via slow evaporation of solvents like ethanol or DMSO.
- XRD reveals intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence stability and packing .
- Comparative analysis with similar compounds (e.g., 2-(4-methoxyphenyl)-6-nitro derivatives) highlights substituent effects on bond angles and torsional strain .
Q. What pharmacological screening methods are used to assess its bioactivity?
Initial screening focuses on in vitro assays :
- Enzyme inhibition : Testing against targets like kinases or proteases using fluorescence-based assays or ELISA .
- Cellular viability : MTT or resazurin assays in cancer cell lines to evaluate cytotoxicity .
- Binding affinity : Surface plasmon resonance (SPR) or radioligand binding assays for receptor modulation . Dose-response curves and IC values are calculated to prioritize lead optimization.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in its synthesis?
Systematic optimization involves:
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for regioselective functionalization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while greener alternatives (ethanol/water mixtures) reduce environmental impact .
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) while maintaining yield . Statistical tools like Design of Experiments (DoE) identify critical parameters .
Q. How to resolve contradictions in solubility versus bioactivity data?
Discrepancies often arise from:
- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates that falsely reduce apparent solubility. Use co-solvents (e.g., DMSO ≤1%) or surfactants (Tween-80) to mitigate .
- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) to enhance solubility without compromising activity .
- Structural analogs : Compare with derivatives like 6-(4-chlorophenyl)-3-isopropyl-oxazolo[5,4-b]pyridines to isolate substituent effects .
Q. What computational methods predict its pharmacokinetic properties?
Advanced tools include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., benzodiazepine receptors) .
- QSAR models : Machine learning algorithms correlate structural descriptors (logP, polar surface area) with ADME profiles .
- MD simulations : GROMACS or AMBER assess stability in biological membranes over nanosecond timescales .
Q. How to address discrepancies in spectroscopic data during structural validation?
Contradictions between NMR/HRMS and theoretical predictions require:
- Tautomer analysis : H NMR in DMSO-d versus CDCl identifies solvent-dependent tautomeric shifts .
- Isotopic labeling : N or C-labeled precursors clarify ambiguous peaks in complex spectra .
- XRD validation : Resolve conflicts by cross-referencing crystallographic data with spectroscopic results .
Q. What strategies mitigate hygroscopicity during storage?
Hygroscopicity is managed via:
- Lyophilization : Store as a freeze-dried powder under argon or nitrogen .
- Desiccants : Use silica gel or molecular sieves in sealed containers.
- Co-crystallization : Formulate with non-hygroscopic coformers (e.g., succinic acid) to improve stability .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC (nM) | Reference |
|---|---|---|---|
| 2-(3-Chlorophenyl)-6-methoxy | GABA receptor | 12.5 | |
| 6-Nitro analog | COX-2 | 45.8 | |
| 2-(4-Fluorophenyl) derivative | EGFR kinase | 8.3 |
Q. Table 2. Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 120 | 78 | 6 |
| Ethanol | 80 | 65 | 12 |
| Water | 100 | 42 | 24 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
